
Quinacrine mustard dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinacrine mustard is a water-soluble fluorescent probe used for labeling chromosomal DNA . It is also known as a fluorescent DNA-intercalating agent . It selectively binds to adenine-thymine (AT) base pairs over guanine-cytosine (GC) base pairs .
Synthesis Analysis
In an aqueous solution, the chloroethyl groups of Quinacrine mustard rapidly lose chloride ions yielding aziridinium cations . These readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .Molecular Structure Analysis
Quinacrine mustard has a molecular formula of C23H28Cl3N3O . Its average mass is 468.847 Da and its monoisotopic mass is 467.129791 Da .Chemical Reactions Analysis
Quinacrine mustard binds specifically to the DNA and its fluorescence properties are dependent on the DNA base pair sequences . In an aqueous solution, the chloroethyl groups rapidly lose chloride ions yielding aziridinium cations . These readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .Physical and Chemical Properties Analysis
Quinacrine mustard is a water-soluble compound . It has a molecular weight of 541.80 . It is a solid in form and is synthetic in origin .Applications De Recherche Scientifique
Chromosome Analysis
Quinacrine mustard has been instrumental in the development of chromosome banding techniques. Caspersson et al. (2009) demonstrated that quinacrine mustard provides clear and stable fluorescence patterns in human metaphase chromosomes, aiding in the identification of chromosome types and aberrations. This technique is crucial for genetic research and diagnosing chromosomal disorders (Caspersson, Lomakka, & Zech, 2009).
Cancer Research
Recent studies have explored quinacrine mustard's potential in cancer treatment. Kumar and Sarkar (2022) reviewed its repurposing as an anticancer drug, highlighting its effects on various cancer types and the molecular mechanisms involved, such as activation of the p53 signaling cascade (Kumar & Sarkar, 2022). Similarly, Oien et al. (2019) discussed its potential in treating treatment-refractory cancers, particularly in gynecologic and breast cancers (Oien et al., 2019).
Treatment of Infectious Diseases
Beyond its antimalarial properties, quinacrine mustard has been explored for its effectiveness against other infectious diseases. Lane et al. (2019) showed that quinacrine hydrochloride could protect mice from Ebola virus, demonstrating its potential against viral infections (Lane et al., 2019).
Safety and Hazards
Quinacrine mustard is extremely toxic . It is a mutagen and experimental carcinogen . It is toxic if swallowed or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child .
Orientations Futures
Quinacrine mustard is currently used as a staining agent for metaphase chromosomes . Its fluorescence properties are dependent on the DNA base pair sequences . Despite its importance, the spectroscopic properties of Quinacrine mustard have not been completely investigated . Therefore, future research could focus on investigating its spectroscopic properties and exploring its potential applications in cell biological experiments.
Mécanisme D'action
Target of Action
Quinacrine mustard primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . Another significant target of Quinacrine mustard is Trypanothione reductase in Trypanosoma cruzi .
Mode of Action
Quinacrine mustard’s interaction with its targets results in the inhibition of transcription and translation to ribonucleic acid (RNA) . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Biochemical Pathways
Quinacrine mustard affects multiple key signaling pathways. It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the NF-κB, p53, and AKT pathways . It also inhibits succinate oxidation and interferes with electron transport .
Result of Action
The molecular and cellular effects of Quinacrine mustard’s action are complex and multifaceted. Its interaction with DNA and other targets leads to a disruption of various biochemical pathways, potentially resulting in the death of parasitic organisms . In addition, its impact on key signaling pathways has led to interest in its potential as an anti-cancer agent .
Analyse Biochimique
Biochemical Properties
Quinacrine Mustard, in an aqueous solution, rapidly loses chloride ions from its chloroethyl groups, yielding aziridinium cations . These cations readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .
Cellular Effects
In particular, Quinacrine Mustard’s role on the NF-κB, p53, and AKT pathways are summarized .
Molecular Mechanism
Quinacrine Mustard does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .
Temporal Effects in Laboratory Settings
Quinacrine Mustard’s effects on DNA and RNA polymerase reactions in vitro shed light on how it may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .
Dosage Effects in Animal Models
Lichen planus was observed in 1 of 2,000 soldiers given 100 mg/day of Quinacrine Mustard and in 1 of 500 given 200 mg/day .
Metabolic Pathways
Quinacrine Mustard inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, Quinacrine Mustard suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Quinacrine mustard involves the conversion of Quinacrine dihydrochloride to Quinacrine mustard through a series of reactions.", "Starting Materials": [ "Quinacrine dihydrochloride", "Sodium hydroxide", "Thionyl chloride", "Dimethylformamide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Quinacrine dihydrochloride is dissolved in dimethylformamide and treated with sodium hydroxide to form the free base.", "The free base is then reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with acetic anhydride to form the acetyl derivative.", "The acetyl derivative is then treated with sodium bicarbonate to form the corresponding salt.", "The salt is then reacted with ethanol to form Quinacrine mustard.", "The final product is purified by recrystallization from ethanol and hydrochloric acid." ] } | |
Numéro CAS |
4213-45-0 |
Formule moléculaire |
C23H29Cl4N3O |
Poids moléculaire |
505.3 g/mol |
Nom IUPAC |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |
Clé InChI |
GBQNIQYUTXKVHN-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
SMILES canonique |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


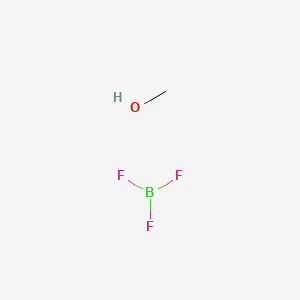
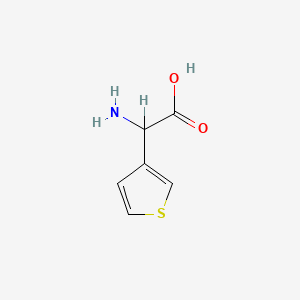
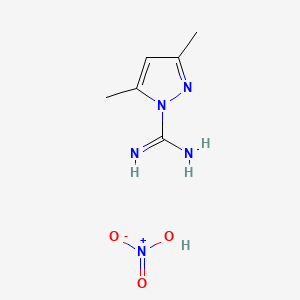
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)


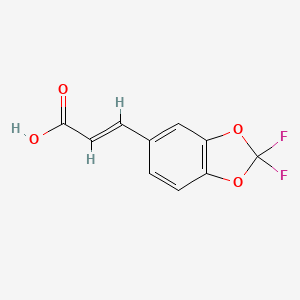
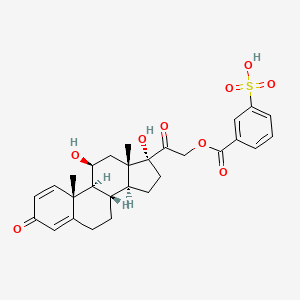

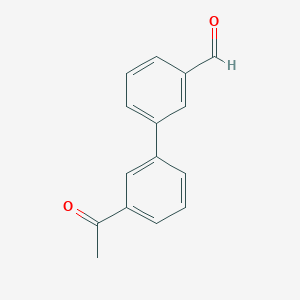
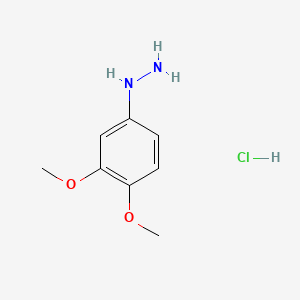
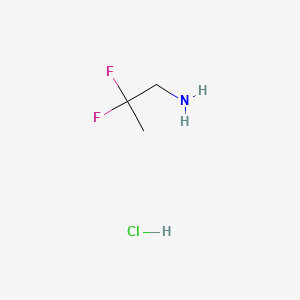

![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
